[5-(4-Amino-2-bromophenyl)-2-furyl]methanol
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Overview
Description
[5-(4-Amino-2-bromophenyl)-2-furyl]methanol is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of furan and contains both amino and bromine functional groups, making it a versatile intermediate in organic synthesis
Mechanism of Action
Target of Action
“[5-(4-Amino-2-bromophenyl)-2-furyl]methanol” is a complex organic molecule that contains an amino group and a bromophenyl group. These functional groups are often found in biologically active compounds and can interact with various biological targets. Without specific studies, it’s hard to identify the exact targets of this compound .
Mode of Action
The mode of action of a compound is determined by its interactions with its biological targets. The amino and bromophenyl groups in “this compound” could potentially form bonds with target proteins, altering their function. But again, without specific studies, the exact mode of action is unknown .
Biochemical Pathways
The compound could potentially be involved in various biochemical pathways due to its complex structure. Without experimental data, it’s difficult to predict the exact pathways it might affect .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors like its solubility, stability, and reactivity. These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of “this compound” would depend on its targets and mode of action. Without specific information, it’s hard to predict the exact effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “this compound”. For instance, its stability could be affected by light, as suggested by the storage conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4-Amino-2-bromophenyl)-2-furyl]methanol typically involves the following steps:
Bromination: The starting material, 4-aminophenyl, undergoes bromination to introduce the bromine atom at the 2-position.
Furan Ring Formation: The brominated intermediate is then subjected to a cyclization reaction to form the furan ring.
Methanol Addition: Finally, the furan derivative is reacted with methanol to introduce the methanol group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
[5-(4-Amino-2-bromophenyl)-2-furyl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine group to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of de-brominated products or other reduced derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
[5-(4-Amino-2-bromophenyl)-2-furyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromophenylmethanol: Similar structure but lacks the furan ring.
5-(4-Amino-2-chlorophenyl)-2-furylmethanol: Chlorine atom instead of bromine.
5-(4-Amino-2-bromophenyl)-2-thienylmethanol: Thiophene ring instead of furan.
Properties
IUPAC Name |
[5-(4-amino-2-bromophenyl)furan-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c12-10-5-7(13)1-3-9(10)11-4-2-8(6-14)15-11/h1-5,14H,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJFCSXXVFITIJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)C2=CC=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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